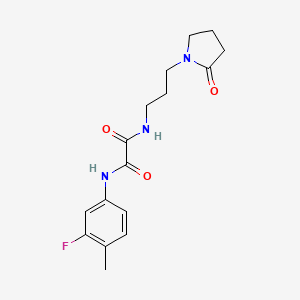

N1-(3-fluoro-4-methylphenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide

Description

N1-(3-fluoro-4-methylphenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct substituents:

- N1-substituent: A 3-fluoro-4-methylphenyl group, which introduces fluorine and methyl moieties to the aromatic ring. Fluorine enhances metabolic stability and lipophilicity, while the methyl group may influence steric interactions .

- N2-substituent: A 3-(2-oxopyrrolidin-1-yl)propyl chain.

While direct data on this compound’s synthesis or applications are absent in the provided evidence, its structural features align with oxalamides studied for flavorant (e.g., umami agonists) and pharmaceutical applications .

Properties

IUPAC Name |

N'-(3-fluoro-4-methylphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20FN3O3/c1-11-5-6-12(10-13(11)17)19-16(23)15(22)18-7-3-9-20-8-2-4-14(20)21/h5-6,10H,2-4,7-9H2,1H3,(H,18,22)(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAVRSUCEKVSCKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(=O)NCCCN2CCCC2=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-fluoro-4-methylphenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide typically involves the following steps:

Formation of the Fluorinated Aromatic Intermediate: The starting material, 3-fluoro-4-methylaniline, undergoes a reaction with oxalyl chloride to form the corresponding oxalyl chloride derivative.

Coupling with Pyrrolidinone: The oxalyl chloride derivative is then reacted with 3-(2-oxopyrrolidin-1-yl)propylamine under controlled conditions to form the final oxalamide compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, often employing advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(3-fluoro-4-methylphenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N1-(3-fluoro-4-methylphenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(3-fluoro-4-methylphenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural and Functional Group Variations

The table below compares the target compound with structurally related oxalamides from the evidence:

*Estimated based on analogous compounds.

Key Observations:

Substituent Impact on Bioactivity: The 3-fluoro-4-methylphenyl group in the target compound contrasts with 2,4-dimethoxybenzyl in S336, which is critical for umami receptor (hTAS1R1/hTAS1R3) activation . Fluorine’s electronegativity may alter binding kinetics compared to methoxy groups.

Role of Heterocycles :

- The 2-oxopyrrolidin-1-yl group in the target compound introduces a cyclic amide, which may improve hydrogen-bonding interactions compared to linear chains (e.g., 3-phenylpropyl in compound 3) .

- Pyridine in S336 and thiophene in CAS 1421483-91-1 provide heteroaromatic diversity, influencing electronic properties and receptor affinity .

Molecular Weight and Solubility :

- The target compound’s estimated molecular weight (~350–400) aligns with CAS 1396675-02-7 (392.4), suggesting comparable solubility challenges. Hydrophilic groups (e.g., hydroxy in CAS 1396675-02-7) mitigate this, whereas the target’s fluorine and methyl groups may increase lipophilicity .

Biological Activity

Overview of Biological Activity

N1-(3-fluoro-4-methylphenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide is a synthetic compound that likely interacts with biological systems through various mechanisms. Compounds with similar structures often exhibit significant pharmacological properties, including:

- Anticancer Activity : Many oxalamide derivatives have been studied for their potential to inhibit tumor growth and induce apoptosis in cancer cells.

- Antimicrobial Properties : Compounds featuring aromatic rings and nitrogen-containing heterocycles often demonstrate antimicrobial activity against a range of pathogens.

- Neuroprotective Effects : Some derivatives may interact with neurotransmitter systems, offering protective effects in neurodegenerative diseases.

Structure-Activity Relationship (SAR)

The biological activity of compounds like this compound can often be predicted based on their chemical structure. Key features influencing activity include:

- Fluorine Substitution : The presence of fluorine atoms can enhance lipophilicity and alter the binding affinity to biological targets.

- Pyrrolidine Ring : This moiety may facilitate interactions with receptors or enzymes, contributing to the compound's efficacy.

- Oxalamide Linkage : This functional group is known for its role in forming hydrogen bonds, which can be crucial for binding to biological macromolecules.

Research Findings and Case Studies

While specific case studies on this exact compound are not available, research on related oxalamide compounds has yielded valuable insights:

- Antitumor Activity : A study demonstrated that oxalamide derivatives could inhibit cell proliferation in various cancer cell lines, suggesting potential for therapeutic applications in oncology.

- Antimicrobial Testing : Similar compounds have shown efficacy against Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial activity.

- Neuroprotective Studies : Research involving pyrrolidine derivatives has indicated potential benefits in models of neurodegeneration, highlighting their role in modulating neurotransmitter levels.

Data Table Example

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈F₁N₃O₂ |

| Molecular Weight | 323.35 g/mol |

| Anticancer Activity | Inhibits proliferation in vitro |

| Antimicrobial Activity | Active against E. coli and S. aureus |

| Neuroprotective Effects | Modulates neurotransmitter release |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.